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Compound of Interest

Compound Name: IMM-01

Cat. No.: B608080

This guide provides an objective comparison of the published research findings for IMM-01, a
novel SIRPa-Fc fusion protein, with other therapeutic alternatives. Experimental data from
preclinical and clinical studies are presented to offer a comprehensive overview for
researchers, scientists, and drug development professionals.

Mechanism of Action of IMM-01

IMM-01 is a recombinant human signal regulatory protein a (SIRPa) IgG1 fusion protein.[1] Its
primary mechanism of action involves blocking the interaction between CD47, a "don't eat me"
signal overexpressed on many cancer cells, and SIRPa on macrophages.[2][3] This blockade
enhances the phagocytosis of tumor cells by macrophages.[2][3] Preclinical studies have
shown that IMM-01 exerts a dual anti-tumor effect by not only activating macrophages but also
by stimulating T-cell anti-tumor responses.[2] A key differentiating feature of IMM-01 is its weak
binding to human red blood cells, which may reduce the risk of severe hemolysis, a common
side effect of some CD47-targeting antibodies.[1]

IMM-01 Mechanism of Action.

Preclinical Research Findings

A significant preclinical study published in the Journal of Hematology & Oncology detailed the
in vitro and in vivo activity of IMM-01.

In Vitro Activity
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The in vitro antitumor activity of IMM-01 was assessed through several assays:

e Antibody-Dependent Cellular Phagocytosis (ADCP): IMM-01 was shown to induce strong
ADCP.[3]

e Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The study found that IMM-01 could
induce moderate ADCC.[3]

o Complement-Dependent Cytotoxicity (CDC): IMM-01 did not demonstrate CDC activity.[3]

Table 1: Summary of IMM-01 In Vitro Activity

Assay Result

Binding Affinity to CD47 (EC50) 0.4967 nM[3]

Antibody-Dependent Cellular Phagocytosis

Strong induction[3]
(ADCP)

Antibody-Dependent Cell-Mediated Cytotoxicity

Moderate induction[3]
(ADCC)

Complement-Dependent Cytotoxicity (CDC) No activity[3]

In Vivo Activity

The in vivo efficacy of IMM-01 was evaluated in various mouse tumor models:

o Daudi Xenograft Model: In this model of hematological malignancy, IMM-01 monotherapy
resulted in a tumor growth inhibition (TGI) of 97.48%.[4]

e HL-60 Xenograft Model: 100% of mice with this acute myeloid leukemia model achieved
complete remission after two weeks of treatment with IMM-01 at 5mg/kg.[5]

o Combination Therapy: The preclinical study also demonstrated synergistic anti-tumor effects
when IMM-01 was combined with a PD-L1 monoclonal antibody (KNO35 or Tislelizumab), a
CD33 monoclonal antibody (Gemtuzumab), and a HER-2 monoclonal antibody (Inetetamab)
in respective tumor models.[4]
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Preclinical In Vivo Experimental Workflow.

Clinical Research Findings

IMM-01 has been evaluated in several clinical trials, both as a monotherapy and in combination
with other agents.

Phase | Monotherapy in Relapsed or Refractory
Lymphoma (ChiCTR1900024904)

A first-in-human Phase | dose-escalation study of IMM-01 was conducted in patients with
relapsed or refractory lymphoma.

o Safety and Tolerability: The preliminary results showed that IMM-01 was well-tolerated.[6]
Anemia (Grade =3) was experienced by 13.8% of patients.[6]
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o Efficacy: The study reported promising anti-tumor activity.[6]

Phase Ib/ll Combination with Tislelizumab in Advanced
Solid Tumors and Lymphoma (IMM01-04 /
chictr20220791)

This study is evaluating the safety and efficacy of IMM-01 in combination with tislelizumab, an
anti-PD-1 antibody.

e Dosing: The recommended Phase 2 dose (RP2D) for IMM-01 was determined to be 2.0
mg/kg administered weekly, with tislelizumab given at 200 mg every three weeks.[1][7]

» Efficacy in Classic Hodgkin Lymphoma (cHL): In a cohort of 20 cHL patients who had failed
prior anti-PD-1 therapy, the combination showed significant activity.[1]

o Objective Response Rate (ORR): 64.3% (9 out of 14 evaluable patients), including 2
complete responses (CR) and 7 partial responses (PR).[1]

o Disease Control Rate (DCR): 100% in the evaluable patients.[1]

o Safety: The combination was well-tolerated.[1] The most common treatment-related adverse
events (TRAES) of Grade >3 were lymphocyte count decreased (30.0%) and platelet count
decreased (10.0%).[1] Notably, no hemolytic anemia was reported.[1]

Table 2: Efficacy of IMM-01 + Tislelizumab in Anti-PD-1 Failed cHL (IMMO01-04 Study)

Efficacy Endpoint Result (n=14 evaluable)
Objective Response Rate (ORR) 64.3%][1]

Complete Response (CR) 14.3% (2 patients)[1]
Partial Response (PR) 50.0% (7 patients)[1]
Disease Control Rate (DCR) 100%][1]

Comparison with Alternatives
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The therapeutic landscape for targeting the CD47-SIRPa axis includes several other agents in

development. While direct head-to-head comparative trials are limited, a comparison can be

made based on available data.

Table 3: Comparison of IMM-01 with Other CD47-SIRPa Targeting Agents

Key Differentiating

Reported Adverse

Agent Type
Features Events of Note
o Grade =3 anemia
Weak binding to red ]
. . (13.8% in
SIRPa-Fc Fusion blood cells, potentially
IMM-01 ) ) o monotherapy), Grade
Protein reducing anemia risk. _
1] >3 thrombocytopenia
(10% in combo).[1][6]
o Anemia is a common
) Furthest in clinical
] Anti-CD47 Monoclonal o adverse event, often
Magrolimab development in this

Antibody

class.[2]

managed with a

priming dose.[2]

TTI-621/TTI-622

SIRPa-Fc Fusion

Protein

Decoy receptors
targeting CDA47.

Hematological
toxicities such as
anemia and

thrombocytopenia.

ALX148

SIRPa-Fc Fusion

Protein

Another decoy

receptor for CD47.

Generally well-
tolerated with some
hematological side

effects.

Experimental Protocols
Preclinical In Vitro Assays

o ADCP Assay: Details of the specific cell lines (e.g., tumor cells and macrophages), antibody

concentrations, and methods for quantifying phagocytosis (e.g., flow cytometry or

fluorescence microscopy) would be required for replication. The original publication should

be consulted for these specifics.
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e ADCC Assay: This would involve co-culturing tumor cells with effector cells (e.g., NK cells) in
the presence of varying concentrations of IMM-01. Cell lysis is typically measured by
detecting the release of a substance like lactate dehydrogenase (LDH).

e CDC Assay: Tumor cells are incubated with IMM-01 in the presence of a source of
complement (e.g., human serum). Cell viability is then assessed to determine the extent of
complement-mediated killing.

Clinical Trial Protocol (IMM01-04)

» Study Design: An open-label, multicenter, Phase 2 study.[1]

o Patient Population: Patients with classic Hodgkin Lymphoma who have failed prior
checkpoint inhibitor therapy.[1]

« Intervention: IMM-01 at a dose of 2.0 mg/kg administered weekly and tislelizumab at 200 mg
administered every 3 weeks.[1]

o Primary Objective: To evaluate the preliminary anti-tumor activity and safety.[1]
o Efficacy Assessment: Tumor response is assessed according to the Lugano 2014 criteria.[1]

o Safety Assessment: Adverse events are graded according to CTCAE v5.0.[1]

Conclusion

The available research findings suggest that IMM-01 is a promising SIRPa-Fc fusion protein
with a dual mechanism of action and a potentially favorable safety profile, particularly
concerning the risk of hemolysis. Preclinical studies have demonstrated its potent anti-tumor
activity, both as a monotherapy and in combination with other cancer therapies. Early clinical
data, especially from the IMMO1-04 study in combination with tislelizumab, indicate significant
efficacy in a heavily pre-treated patient population with a manageable safety profile. Further
research, including randomized controlled trials and direct comparative studies, will be crucial
to fully elucidate the therapeutic potential of IMM-01 relative to other agents targeting the
CDA47-SIRPa pathway and existing standard-of-care treatments. The information presented in
this guide is based on publicly available data and is intended for informational purposes for the
scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b608080?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/376143884_IMM01_Plus_Tislelizumab_in_Prior_Anti-PD-1_Failed_Classic_Hodgkin_Lymphoma_An_Open_Label_Multicenter_Phase_2_Study_IMM01-04_Evaluating_Safety_As_Well_As_Preliminary_Anti-Tumor_Activity
https://pmc.ncbi.nlm.nih.gov/articles/PMC9216458/
https://pubmed.ncbi.nlm.nih.gov/36384978/
https://pubmed.ncbi.nlm.nih.gov/36384978/
https://pubmed.ncbi.nlm.nih.gov/36384978/
https://d-nb.info/1279485582/34
https://ashpublications.org/blood/article/140/Supplement%201/3067/488109/Novel-Sirp-Fc-Fusion-Protein-IMM01-Exhibits-Dual
https://www.researchgate.net/publication/365833251_A_First-in-Human_Phase_I_Dose_Escalation_Study_of_IMM01_Sirpa_Fc_Protein_in_Patients_with_Relapsed_or_Refractory_Lymphoma
https://ascopubs.org/doi/10.1200/JCO.2023.41.16_suppl.2600
https://www.benchchem.com/product/b608080#independent-validation-of-published-imm-01-research-findings
https://www.benchchem.com/product/b608080#independent-validation-of-published-imm-01-research-findings
https://www.benchchem.com/product/b608080#independent-validation-of-published-imm-01-research-findings
https://www.benchchem.com/product/b608080#independent-validation-of-published-imm-01-research-findings
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608080?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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